molecular formula C8H9ClFNO B8524105 1-(2-Chloroethoxy)-4-fluoro-3-aminobenzene

1-(2-Chloroethoxy)-4-fluoro-3-aminobenzene

Cat. No.: B8524105
M. Wt: 189.61 g/mol
InChI Key: BRQAUVRVICINDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroethoxy)-4-fluoro-3-aminobenzene is a useful research compound. Its molecular formula is C8H9ClFNO and its molecular weight is 189.61 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

5-(2-chloroethoxy)-2-fluoroaniline

InChI

InChI=1S/C8H9ClFNO/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4,11H2

InChI Key

BRQAUVRVICINDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCCl)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(2-chloroethoxy)-2,6-dibromo-4-fluoro-3-nitrobenzene (73.2 g, 0.19 mol) in ethanol (1.1 L) containing 7.3 g of 10% palladium on carbon was hydrogenated at 40 psi for 5 days. The catalyst was filtered and the solvent was removed. The residue was dissolved in diethyl ether (300 mL) and washed with saturated aqueous sodium carbonate (200 mL). The organic layer separated and washed with water, dried over anhydrous magnesium sulfate, filtered, and the solvent removed to afford an oil which solidies to afford 32.5 g (90.0%) a dark solid: mp 42°-43° C.; MS EI m/e 189/191 (M+); 1H NMR (CDCl3) δ 3.40-3.60 (2H, bs, NH2), 3.77 (2H, d, J=6 Hz), 4.14 (2H, d, J=6 Hz), 6.19-6.23 (1H, m), 6.36 (1H, dd, J=7, 3 Hz), 6.88 (1H, dd, J=11, 9 Hz).
Name
1-(2-chloroethoxy)-2,6-dibromo-4-fluoro-3-nitrobenzene
Quantity
73.2 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
catalyst
Reaction Step One
Yield
90%

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